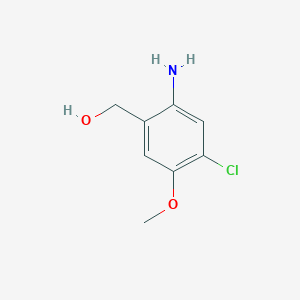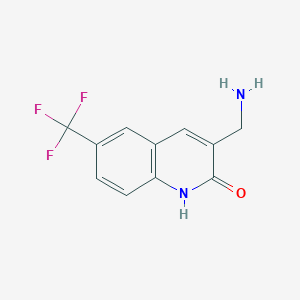
3-(Aminomethyl)-6-(trifluoromethyl)quinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Aminomethyl)-6-(trifluoromethyl)quinolin-2(1H)-one is a quinoline derivative characterized by the presence of an aminomethyl group at the 3-position and a trifluoromethyl group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-6-(trifluoromethyl)quinolin-2(1H)-one typically involves the functionalization of quinoxalin-2(1H)-ones. One common method is the electrochemical C–H activation, which allows for the direct functionalization of the quinoxalin-2(1H)-one core. This method avoids the use of stoichiometric oxidants and heavy metal catalysts, making it a more sustainable approach .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of electrochemical methods in continuous flow reactors suggests potential for industrial applications .
化学反応の分析
Types of Reactions
3-(Aminomethyl)-6-(trifluoromethyl)quinolin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinolin-2(1H)-one derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinoline core.
Substitution: The compound can undergo substitution reactions, particularly at the aminomethyl and trifluoromethyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include N-hydroxyphthalimide esters for decarboxylative alkylation and aliphatic aldehydes for C–H functionalization . Conditions often involve electrochemical setups or photoredox catalysis .
Major Products
The major products formed from these reactions include various functionalized quinolin-2(1H)-one derivatives, which can be further utilized in drug development and material science .
科学的研究の応用
3-(Aminomethyl)-6-(trifluoromethyl)quinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties
作用機序
The mechanism of action of 3-(aminomethyl)-6-(trifluoromethyl)quinolin-2(1H)-one involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways that involve the activation or inhibition of enzymes and receptors. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Quinoxalin-2(1H)-one: A closely related compound with similar core structure but lacking the aminomethyl and trifluoromethyl groups.
3-Hydroxyalkylquinoxalin-2(1H)-one: Another derivative with different functional groups at the 3-position.
Uniqueness
The trifluoromethyl group, in particular, enhances the compound’s stability and bioactivity .
特性
分子式 |
C11H9F3N2O |
|---|---|
分子量 |
242.20 g/mol |
IUPAC名 |
3-(aminomethyl)-6-(trifluoromethyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C11H9F3N2O/c12-11(13,14)8-1-2-9-6(4-8)3-7(5-15)10(17)16-9/h1-4H,5,15H2,(H,16,17) |
InChIキー |
KLHDZNKGTKTYQY-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1C(F)(F)F)C=C(C(=O)N2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[(2,6-Dimethylphenyl)methyl]amino}propan-1-ol](/img/structure/B13071201.png)
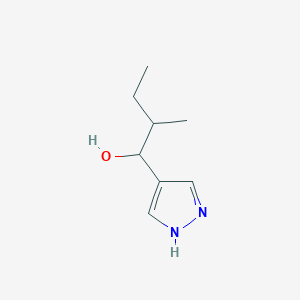
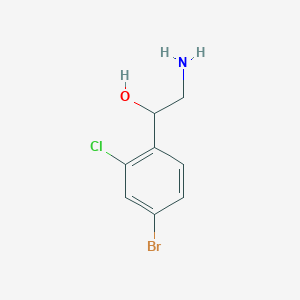
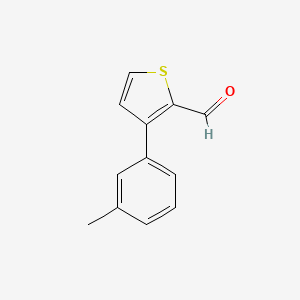
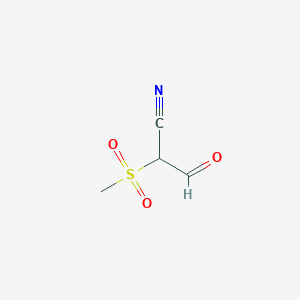

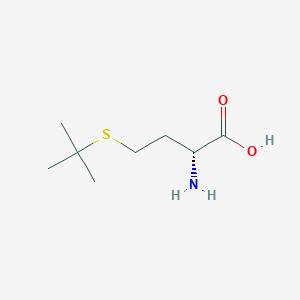
![4-Ethyl-3-[(2S,3R)-3-methyloxolan-2-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B13071233.png)
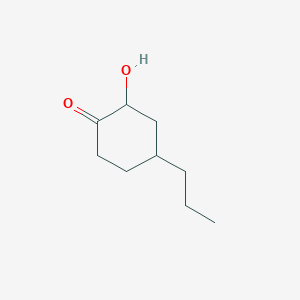
![4-Bromo-1-[2-(1H-pyrazol-1-YL)ethyl]-1H-pyrazol-3-amine](/img/structure/B13071244.png)
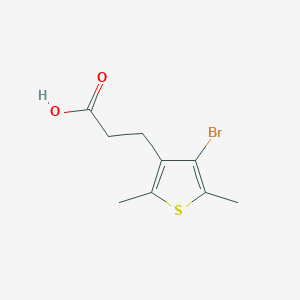
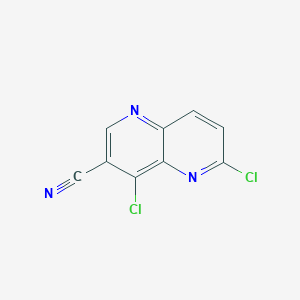
![(3aR,6aS)-1-benzyl 4-tert-butyl tetrahydropyrrolo[3,2-b]pyrrole-1,4(2H,5H)-dicarboxylate](/img/structure/B13071271.png)
